Josamycin propionate

Overview

Description

Josamycin propionate is a derivative of josamycin, a macrolide antibiotic that is produced by the bacterium Streptomyces narbonensis. This compound is known for its antimicrobial activity against a wide range of pathogens, including Gram-positive bacteria, Mycoplasma pneumoniae, Neisseria gonorrhoeae, Neisseria meningitidis, and Bordetella pertussis . It is often used in the treatment of various bacterial infections, particularly in pediatric medicine due to its favorable pharmacokinetic properties and reduced gastrointestinal side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The biosynthesis of josamycin involves the formation of a lactone ring through the condensation of five acetic acid units, one propionic acid unit, one butyric acid unit, and one glycolic acid unit via the polyketone pathway . Josamycin propionate is synthesized by esterifying josamycin with propionic acid under specific reaction conditions to enhance its stability and bioavailability .

Industrial Production Methods: Industrial production of this compound involves fermentation of Streptomyces narbonensis followed by extraction and purification processes. The fermentation broth is subjected to solvent extraction, and the crude product is purified using chromatographic techniques to obtain high-purity josamycin. The final step involves esterification with propionic acid to produce this compound .

Chemical Reactions Analysis

Types of Reactions: Josamycin propionate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form hydroxylated derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at specific positions on the macrolide ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are employed under mild conditions.

Major Products: The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound, which may exhibit different pharmacological properties .

Scientific Research Applications

Josamycin propionate has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies of macrolide antibiotics and their chemical modifications.

Biology: this compound is employed in research on bacterial protein synthesis and antibiotic resistance mechanisms.

Mechanism of Action

The mechanism of action of josamycin propionate involves the inhibition of bacterial protein biosynthesis. It binds reversibly to the 50S subunit of the bacterial ribosome, preventing the translocation of peptidyl tRNA and thereby inhibiting protein synthesis . This action is primarily bacteriostatic but can be bactericidal at high concentrations. This compound tends to accumulate within leukocytes, which transport it to the site of infection .

Comparison with Similar Compounds

Erythromycin: Another macrolide antibiotic with a similar mechanism of action but different pharmacokinetic properties.

Clarithromycin: A derivative of erythromycin with improved acid stability and better tissue penetration.

Azithromycin: A macrolide with a broader spectrum of activity and longer half-life compared to josamycin.

Uniqueness: Josamycin propionate is unique due to its favorable pharmacokinetic profile, reduced gastrointestinal side effects, and suitability for pediatric use. Unlike erythromycin, it does not inhibit cytochrome P450 enzymes, reducing the risk of drug interactions .

Biological Activity

Josamycin propionate is a semi-synthetic macrolide antibiotic derived from the natural product josamycin, which is produced by the actinomycete Streptomyces narbonensis var. josamyceticus. This compound exhibits a broad spectrum of antibacterial activity, particularly against Gram-positive and some Gram-negative bacteria, as well as intracellular pathogens. This article explores the biological activity of this compound, including its pharmacokinetics, clinical efficacy, and safety profile.

Pharmacological Profile

Mechanism of Action:

this compound functions primarily through the inhibition of protein synthesis. It binds reversibly to the 50S ribosomal subunit of bacterial ribosomes, thereby obstructing peptide chain elongation. This mechanism is similar to that of other macrolides, such as erythromycin, but josamycin demonstrates a lower incidence of resistance development among bacteria .

Spectrum of Activity:

this compound is effective against various pathogens, including:

- Gram-positive bacteria: Staphylococcus spp., Streptococcus spp., Corynebacterium diphtheriae.

- Gram-negative bacteria: Neisseria gonorrhoeae, Haemophilus influenzae.

- Intracellular pathogens: Chlamydia spp., Mycoplasma spp..

- Anaerobes: Certain strains are also susceptible to josamycin .

Pharmacokinetics

This compound undergoes metabolic transformation in the liver to yield active metabolites. The pharmacokinetic profile reveals significant variability in serum levels among individuals, with peak plasma concentrations achieved approximately 1.5 hours post-administration. The drug is primarily excreted via bile, with less than 20% eliminated in urine .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Peak Plasma Concentration | 1.02 µg/mL |

| Time to Peak Concentration | 1.5 hours |

| Half-Life | 6-8 hours |

| Bioavailability | High (variable) |

Clinical Efficacy

A multicenter clinical trial involving 1,908 pediatric patients demonstrated a success rate of 97.1% for treating respiratory infections with this compound. The mean dosage was approximately 53.5 mg/kg over an average treatment duration of 7.31 days . The drug was well tolerated, with only a small percentage (5.14%) experiencing side effects, most of which were mild and not conclusively linked to the medication .

Case Study: Pediatric Use

In a study conducted across multiple centers, this compound was administered to children with respiratory infections. The results indicated high efficacy and safety, reinforcing its role as a preferred antibiotic in pediatric practice.

Safety Profile

The safety profile of this compound is generally favorable. In clinical studies, adverse effects were minimal and primarily gastrointestinal in nature. Notably, the incidence of serious adverse events was low compared to other antibiotics in its class .

Properties

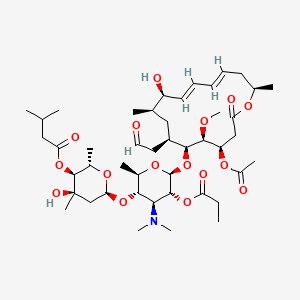

IUPAC Name |

[(2S,3S,4R,6S)-6-[(2R,3S,4S,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4-acetyloxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-2-methyl-5-propanoyloxyoxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H73NO16/c1-13-34(50)59-42-38(46(10)11)39(61-37-24-45(9,53)43(29(7)56-37)60-35(51)21-25(2)3)28(6)57-44(42)62-40-31(19-20-47)22-26(4)32(49)18-16-14-15-17-27(5)55-36(52)23-33(41(40)54-12)58-30(8)48/h14-16,18,20,25-29,31-33,37-44,49,53H,13,17,19,21-24H2,1-12H3/b15-14+,18-16+/t26-,27-,28-,29+,31+,32+,33-,37+,38+,39-,40+,41+,42-,43+,44+,45-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBWASFCRCRXRKF-VGOAISAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1C(C(C(OC1OC2C(CC(C(C=CC=CCC(OC(=O)CC(C2OC)OC(=O)C)C)O)C)CC=O)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H](C[C@H]([C@H](/C=C/C=C/C[C@H](OC(=O)C[C@H]([C@@H]2OC)OC(=O)C)C)O)C)CC=O)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)CC(C)C)(C)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H73NO16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

884.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31674-19-8 | |

| Record name | Josamycin propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031674198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JOSAMYCIN 2A-PROPANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/911QFM8O20 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.